molecular formula C4H8S B1623132 Cyclopropylmethanethiol CAS No. 5617-79-8

Cyclopropylmethanethiol

Cat. No.: B1623132
CAS No.: 5617-79-8
M. Wt: 88.17 g/mol
InChI Key: JDMINEJTNOBFFD-UHFFFAOYSA-N
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Description

Cyclopropylmethanethiol is an organic compound with the molecular formula C4H8S . It has a molecular weight of 88.17 . The IUPAC name for this compound is also this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a methanethiol group . The InChI code for this compound is 1S/C4H8S/c5-3-4-1-2-4/h4-5H,1-3H2 .


Physical and Chemical Properties Analysis

This compound is a colorless liquid. Its exact physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the sources I found .

Scientific Research Applications

Host-Guest Chemistry and Nanoporous Materials Cyclopropylmethanethiol, through its derivatives and related cyclophane structures, has found applications in host-guest chemistry and the development of nanoporous materials. The synthesis of transition-metal cyclophanes, for example, illustrates how this compound-related compounds can be used to create structures that serve as hosts for molecular guests. These compounds show potential in applications such as thin-film nanoporous sensing elements for volatile organic chemical detection, highlighting their significance in materials science and sensing technology (Slone et al., 1998).

Organic Synthesis and Catalysis In the realm of organic synthesis, this compound and its related sulfides play a pivotal role in catalytic cyclopropanation reactions. These reactions are crucial for the synthesis of cyclopropanes, a class of compounds with wide-ranging applications in pharmaceuticals and materials science. The use of this compound-related sulfides in combination with transition metal catalysts has been demonstrated to facilitate the cyclopropanation of electron-deficient alkenes, yielding cyclopropanes with high yields and enantioselectivity (Aggarwal et al., 2000).

Electronic and Photophysical Properties this compound-related compounds also contribute to the study of electronic and photophysical properties in materials science. The synthesis and characterization of dithia[3.3]paracyclophane-bridged bimetallic ruthenium acetylide complexes provide insights into the influence of transannular π-π interactions on electronic properties. These studies are fundamental for the development of materials with specific electronic and optical behaviors, paving the way for advances in electronic devices and materials engineering (Xia et al., 2013).

Intramolecular Interactions and Conformational Studies The study of this compound itself has revealed interesting aspects of intramolecular interactions and conformational properties. Research involving the microwave spectra of cyclopropanemethanethiol isotopomers has shed light on the conformational behavior stabilized by weak hydrogen bonding, contributing to a deeper understanding of molecular structure and dynamics. This research has implications for the design of molecules with specific properties and behaviors (Marstokk et al., 1991).

Safety and Hazards

Cyclopropylmethanethiol is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is very toxic to aquatic life .

Properties

IUPAC Name

cyclopropylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c5-3-4-1-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMINEJTNOBFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405768
Record name Cyclopropylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-79-8
Record name Cyclopropylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropylmethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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